4-(Carboxymethylsulfamoyl)benzoic acid
Description
Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature
The structural characterization of this compound reveals a complex molecular architecture featuring multiple functional groups arranged in a specific geometric configuration. The compound consists of a benzene ring substituted at the para position with a carboxylic acid group and a sulfamoyl group bearing a carboxymethyl substituent. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the hierarchical naming system that prioritizes the carboxylic acid functionality as the principal functional group.
The molecular formula can be deduced to be Carbon nine Hydrogen nine Nitrogen one Oxygen six Sulfur one, based on the structural features described in related research. The compound exhibits a molecular weight that reflects the presence of multiple heteroatoms and functional groups, contributing to its substantial molecular complexity. The sulfamoyl group, specifically the sulfonyl nitrogen bearing the carboxymethyl substituent, creates a secondary carboxylic acid functionality that significantly influences the compound's chemical reactivity and physical properties.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Benzoic Acid Core | Para-substituted benzene ring with carboxylic acid | Primary functional group for nomenclature |
| Sulfamoyl Group | Sulfonyl group bonded to nitrogen | Provides additional reactivity center |
| Carboxymethyl Substituent | Acetic acid unit on sulfamoyl nitrogen | Secondary carboxylic acid functionality |
| Para Substitution Pattern | 1,4-disubstituted benzene | Optimal spacing for bifunctional applications |
The three-dimensional structure of this compound exhibits conformational flexibility due to the rotation possible around the sulfur-nitrogen bond and the carbon-nitrogen bond of the carboxymethyl group. This conformational freedom influences the compound's ability to participate in various chemical reactions and affects its binding interactions with other molecules. The presence of multiple hydrogen bond donors and acceptors within the structure creates opportunities for intermolecular interactions that can influence both its physical properties and its reactivity patterns.
Spectroscopic characterization of related compounds in the sulfonamide-benzoic acid family provides insights into the expected structural features of this compound. Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the aromatic protons, the carboxymethyl protons, and exchangeable protons associated with the carboxylic acid groups and the sulfamoyl nitrogen.
Historical Development in Heterocyclic Chemistry
The historical development of this compound and related compounds traces back to the broader evolution of sulfonamide chemistry and its intersection with heterocyclic synthesis. The compound represents an advanced stage in the development of polyfunctional sulfonamide derivatives that emerged from the need for more sophisticated synthetic intermediates in pharmaceutical and materials chemistry. Early research in sulfonamide-benzoic acid derivatives focused primarily on simpler structures such as 4-sulfamoylbenzoic acid, which has been extensively studied for its biological activities and synthetic utility.
The progression from simple sulfamoylbenzoic acids to more complex derivatives like this compound reflects the evolving sophistication of synthetic organic chemistry methodologies. The introduction of carboxymethyl substitution on the sulfamoyl nitrogen represents a significant advancement in functional group tolerance and synthetic accessibility. This development paralleled broader trends in medicinal chemistry toward the creation of more complex, polyfunctional molecules capable of participating in multiple types of chemical interactions.
Research into related compounds such as 3-[(Carboxymethyl)sulfamoyl]-4-methoxybenzoic acid has provided valuable insights into the synthetic accessibility and reactivity patterns of carboxymethylsulfamoyl-substituted benzoic acids. These studies have established fundamental principles for the synthesis and characterization of this class of compounds, laying the groundwork for the development of this compound and its applications.
The compound's emergence as a synthetic intermediate in nucleoside chemistry represents a significant milestone in its historical development. The preparation of 4-(carboxymethyl-sulfamoyl)-benzoyladenosine demonstrates the compound's utility in creating complex bioactive molecules through selective functionalization reactions. This application has established the compound as an important tool in medicinal chemistry research, particularly in the development of nucleoside analogues with potential therapeutic applications.
Contemporary developments in the field have focused on expanding the synthetic utility of this compound through its incorporation into polymer-bound catalytic systems. This application represents a modern evolution of the compound's utility, extending its applications beyond traditional organic synthesis into the realm of materials chemistry and heterogeneous catalysis. The development of transfer hydrogenation catalysts incorporating this compound demonstrates the continued relevance and expanding applications of this versatile synthetic intermediate.
Position in Sulfonamide-Benzoic Acid Derivative Class
This compound occupies a distinctive position within the broader class of sulfonamide-benzoic acid derivatives, representing an advanced example of structural complexity and functional diversity. The compound's classification within this family is defined by its unique combination of structural features that distinguish it from simpler derivatives such as 4-sulfamoylbenzoic acid and more heavily substituted analogues. This positioning reflects both its synthetic accessibility and its enhanced reactivity profile compared to simpler members of the class.
The sulfonamide-benzoic acid derivative class encompasses a wide range of compounds that share the common structural motif of a benzoic acid core substituted with various sulfonamide functionalities. Within this classification system, compounds are typically categorized based on the nature and position of their sulfonamide substitution patterns. This compound represents a particularly sophisticated member of this class due to its incorporation of additional carboxylic acid functionality through the carboxymethyl substituent.
| Compound Class | Representative Example | Key Structural Features | Typical Applications |
|---|---|---|---|
| Simple Sulfamoylbenzoic Acids | 4-Sulfamoylbenzoic acid | Primary sulfonamide group | Pharmaceutical intermediates |
| Substituted Sulfamoylbenzoic Acids | This compound | Secondary sulfonamide with carboxymethyl | Advanced synthetic intermediates |
| Halogenated Derivatives | 4-(Chlorosulfonyl)benzoic acid | Reactive sulfonyl chloride | Acylation and coupling reactions |
| Methoxy-substituted Analogues | 3-[(Carboxymethyl)sulfamoyl]-4-methoxybenzoic acid | Additional aromatic substitution | Specialized synthetic applications |
The compound's position within this classification reflects its enhanced synthetic utility compared to simpler derivatives. While compounds like 4-sulfamoylbenzoic acid serve primarily as single-point functionalization agents, this compound offers multiple sites for chemical modification and coupling reactions. This enhanced functionality makes it particularly valuable in applications requiring the assembly of complex molecular architectures.
Comparative analysis with related compounds in the class reveals that this compound exhibits intermediate reactivity characteristics. It is more reactive than simple sulfamoylbenzoic acids due to the additional carboxylic acid functionality, but less reactive than highly electrophilic derivatives such as 4-(chlorosulfonyl)benzoic acid. This intermediate reactivity profile makes it suitable for selective functionalization reactions that require controlled reactivity patterns.
The compound's classification also reflects its role in bridging traditional pharmaceutical chemistry applications with emerging materials chemistry applications. While many members of the sulfonamide-benzoic acid derivative class are primarily used in pharmaceutical synthesis, this compound has found applications in both pharmaceutical intermediate synthesis and in the development of advanced catalytic materials. This dual utility highlights its versatility and positions it as an important member of this chemical class with broad synthetic significance.
Properties
CAS No. |
188007-25-2 |
|---|---|
Molecular Formula |
C9H9NO6S |
Molecular Weight |
259.24g/mol |
IUPAC Name |
4-(carboxymethylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C9H9NO6S/c11-8(12)5-10-17(15,16)7-3-1-6(2-4-7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) |
InChI Key |
YFZZDGSDTYCIRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 4-(carboxymethylsulfamoyl)benzoic acid as an anticancer agent. Research indicates that derivatives of benzenesulfonamide, including this compound, exhibit significant inhibitory effects on carbonic anhydrase IX, an enzyme often overexpressed in tumors. For instance, compounds derived from this structure have shown selective cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 1.52 to 6.31 μM .
1.2 Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Studies have reported that certain derivatives possess effective antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at specific concentrations . This suggests potential applications in developing new antibacterial agents.
1.3 Mechanistic Studies
Mechanistic investigations reveal that these compounds can induce apoptosis in cancer cells, significantly increasing annexin V-FITC positivity compared to controls . This apoptotic effect is crucial for the development of effective cancer therapies.
Polymer Science
2.1 Catalysis in Polymerization
This compound serves as a reagent in the synthesis of polymer-bound catalysts for transfer hydrogenation reactions. Its ability to catalyze living radical polymerizations makes it valuable in producing functionalized polymers with tailored properties .
2.2 Development of Functional Polymers
The compound has been utilized in creating functionalized polymers that can be employed in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents. The incorporation of sulfonamide groups into polymer matrices improves their interaction with biological systems .
Agricultural Chemistry
3.1 Herbicide Development
Research indicates that derivatives of this compound may serve as precursors for developing new herbicides. Sulfonamide compounds are known for their ability to inhibit specific biochemical pathways in plants, offering a pathway for creating selective herbicides with reduced environmental impact .
Case Studies and Data Tables
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Reactivity: 4-Sulfamoylbenzoic Acid: The absence of a carboxymethyl group reduces its acidity compared to the target compound. It is widely used as a carbonic anhydrase inhibitor due to its sulfonamide group . The dimethylsulfamoyl group reduces hydrogen-bonding capacity compared to the carboxymethyl analog . However, the lack of a carboxylic acid on the sulfamoyl group reduces water solubility .
Electronic and Solubility Profiles :
- The nitro group in 4-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid creates a strong electron-withdrawing effect, contrasting with the electron-donating nature of the carboxymethyl group in the target compound. This difference could influence redox behavior and interaction with biological targets .
- The dual carboxylic acid groups in this compound likely enhance solubility in polar solvents and increase acidity (lower pKa), making it suitable for applications requiring ionic interactions, such as metal chelation or protein binding.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-(Carboxymethylsulfamoyl)benzoic acid in laboratory settings?
- Methodological Answer : Follow the UN Globally Harmonized System (GHS) guidelines for chemical handling. Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation, and avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists . Store the compound in a cool, dry place away from incompatible substances (e.g., strong oxidizers).
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : A common approach involves carbodiimide-mediated coupling reactions (e.g., using N,N’-dicyclohexylcarbodiimide in dry dimethylformamide) to link sulfamoyl and carboxymethyl groups to the benzoic acid core. Protect the carboxylic acid group during synthesis using tert-butyl esters, followed by deprotection with trifluoroacetic acid . Purify the product via recrystallization or column chromatography, and validate purity using HPLC or LC-MS .
Q. Which crystallographic tools are suitable for structural characterization of this compound?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to resolve crystal structures. Validate hydrogen bonding and sulfonamide geometry using ORTEP-3 for graphical representation . For challenging refinements (e.g., twinned crystals), employ SIR97 to integrate direct methods and least-squares Fourier procedures .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data refinement for sulfonamide-containing derivatives?
- Methodological Answer : Address discrepancies by cross-validating refinement parameters in SHELXL, such as adjusting displacement parameters for sulfur atoms and verifying hydrogen atom positions via difference Fourier maps . Use the R-factor convergence and goodness-of-fit (GoF) metrics to assess refinement quality. For ambiguous electron density, employ twin refinement protocols in SHELXL or compare results with independent datasets .
Q. What computational strategies predict viable synthetic pathways for novel benzoic acid derivatives?
- Methodological Answer : Leverage AI-driven retrosynthesis tools (e.g., Template_relevance models) to prioritize one-step synthetic routes. Utilize databases like PISTACHIO and REAXYS to identify feasible reactions, such as Suzuki couplings or nucleophilic substitutions, for introducing carboxymethylsulfamoyl groups . Validate predicted routes with DFT calculations to assess reaction thermodynamics .
Q. How to design experiments probing the compound’s interaction with enzymatic targets like carbonic anhydrase?
- Methodological Answer : Conduct enzyme inhibition assays using UV-Vis spectroscopy to monitor activity changes. For quantitative analysis, employ LC-MS to track metabolite formation or binding kinetics . Use molecular docking (e.g., AutoDock Vina) to model interactions between the sulfamoyl group and the enzyme’s active site, guided by crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
